dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine
Overview
Description
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring and a dimethylamino group.
Scientific Research Applications
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity in bioactive molecules .
Mode of Action
The pyrrolidine ring, which is a significant part of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
A study on the biosynthetic pathway of tetramate bripiodionen, which bears a 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, might provide some insights . The study presents the first biosynthetic pathway of the natural product containing a similar skeleton .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have a wide range of bioactivities .
Action Environment
It’s known that light plays a significant role in certain reactions involving pyrrolidine derivatives .
Safety and Hazards
Future Directions
The pyrrolidine ring and its derivatives have shown promise in the development of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine typically involves the reaction of pyrrolidine with dimethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride: A salt form of the compound with different physical properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(2)5-6-11-8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJECMONXPQGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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